molecular formula C20H18F3NO3 B11504075 3-Methyl-4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

3-Methyl-4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11504075
M. Wt: 377.4 g/mol
InChI Key: ZZGPXIHGYQSFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione , belongs to the pyrrolidine-2,5-dione family. It features a pyrrolidine ring with substituents at various positions. The non-aromatic sec-butyl group at position 3 and the 3-trifluoromethylphenylpiperazine fragment positively influence its anticonvulsant activity .

Preparation Methods

The synthetic routes for this compound involve the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. In this case, the reaction combines different fragments using palladium as the catalyst. The key step is transmetalation, where nucleophilic organic groups transfer from boron to palladium. Various organoboron reagents have been developed for SM coupling, each tailored for specific conditions .

Chemical Reactions Analysis

3-Methyl-4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione can undergo several reactions:

    Oxidation: It may participate in oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substituent modifications can occur.

Common reagents include boron-based compounds (e.g., boronic acids, boronate esters) and palladium catalysts. The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications across various fields:

    Chemistry: As a versatile scaffold for designing novel molecules.

    Biology: Potentially as a pharmacophore or lead compound.

    Medicine: Its anticonvulsant activity suggests therapeutic potential.

    Industry: It could serve as a building block for drug development.

Mechanism of Action

The exact mechanism by which 3-Methyl-4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related pyrrolidine derivatives. Its unique features set it apart from other molecules in this class.

Properties

Molecular Formula

C20H18F3NO3

Molecular Weight

377.4 g/mol

IUPAC Name

3-methyl-4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H18F3NO3/c1-12-3-5-14(6-4-12)11-17-13(2)18(25)24(19(17)26)15-7-9-16(10-8-15)27-20(21,22)23/h3-10,13,17H,11H2,1-2H3

InChI Key

ZZGPXIHGYQSFIV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.